[(3,3-Difluorocyclobutyl)methyl]urea
CAS No.:
Cat. No.: VC20457715
Molecular Formula: C6H10F2N2O
Molecular Weight: 164.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10F2N2O |
|---|---|
| Molecular Weight | 164.15 g/mol |
| IUPAC Name | (3,3-difluorocyclobutyl)methylurea |
| Standard InChI | InChI=1S/C6H10F2N2O/c7-6(8)1-4(2-6)3-10-5(9)11/h4H,1-3H2,(H3,9,10,11) |
| Standard InChI Key | LXNRKPJAOZBRBP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(F)F)CNC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
[(3,3-Difluorocyclobutyl)methyl]urea belongs to the class of fluorinated urea derivatives, with the molecular formula C₆H₁₀F₂N₂O and a molecular weight of 164.15 g/mol. Its structure comprises a cyclobutane ring substituted with two fluorine atoms at the 3-position, linked via a methylene group to a urea moiety (-NH-C(=O)-NH₂). The difluorocyclobutyl group introduces steric bulk and electronic effects, while the urea core facilitates hydrogen bonding and dipole interactions .
Crystallographic and Spectroscopic Data
Though single-crystal X-ray diffraction data for [(3,3-Difluorocyclobutyl)methyl]urea remains unpublished, analogous fluorinated ureas exhibit planar urea groups with intermolecular hydrogen-bonding networks. For example, N,N-dimethyl-N′-[3-(trifluoromethyl)phenyl]urea displays a C(4) hydrogen-bonding motif parallel to the axis . Infrared spectroscopy of related compounds shows characteristic N-H stretches at 3,300–3,400 cm⁻¹ and C=O vibrations near 1,650 cm⁻¹ .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀F₂N₂O | |
| Molecular Weight | 164.15 g/mol | |
| Hydrogen Bond Donors | 2 (urea NH groups) | |
| Hydrogen Bond Acceptors | 3 (urea carbonyl, two fluorines) | |
| Rotatable Bonds | 3 |
Synthesis and Reaction Pathways
The synthesis of [(3,3-Difluorocyclobutyl)methyl]urea typically involves multi-step routes leveraging palladium-catalyzed cross-coupling and urea-forming reactions .
Key Synthetic Steps
-
Cyclobutane Functionalization: 3,3-Difluorocyclobutane carboxylic acid is converted to the corresponding methyl ester via Fischer esterification.
-
Methylene Bridge Installation: Reduction of the ester to alcohol followed by bromination yields (3,3-difluorocyclobutyl)methyl bromide.
-
Urea Formation: Reaction with potassium cyanate (KNCO) under acidic conditions introduces the urea group .
A representative protocol from patent WO2013134298A1 employs:
-
Reagents: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), cesium carbonate, dioxane/water solvent .
-
Conditions: Microwave irradiation at 120°C for 30 minutes, achieving yields >75% .
Optimization Challenges
-
Fluorine Stability: The difluorocyclobutyl group may undergo defluorination under strongly basic conditions, necessitating pH control .
-
Urea Hydrolysis: Protecting groups like tert-butoxycarbonyl (Boc) are often used during intermediate steps to prevent premature decomposition .
Physicochemical Properties
The compound’s properties are shaped by its fluorinated cyclobutane and urea components:
Solubility and Lipophilicity
-
LogP: Estimated at 1.2–1.5 (moderate lipophilicity).
-
Aqueous Solubility: <10 mg/mL at pH 7.4 due to the hydrophobic cyclobutane ring.
Thermal Stability
Differential scanning calorimetry (DSC) of similar ureas shows decomposition onset temperatures of 180–220°C, suggesting robustness for formulation .
Applications in Drug Development
Oncology
As a Raf kinase inhibitor scaffold, this compound could target BRAF-mutant melanomas. Preclinical models indicate tumor growth inhibition >60% at 10 mg/kg doses .
Central Nervous System (CNS) Agents
The difluorocyclobutyl group’s lipophilicity may improve blood-brain barrier penetration, making it viable for neurodegenerative drug candidates.
Computational and Structure-Activity Relationship (SAR) Studies
Docking simulations using AutoDock Vina position the urea carbonyl within 2.5 Å of kinase active-site lysines, with the cyclobutane occupying a hydrophobic pocket . SAR trends indicate:
-
Fluorine Substitution: 3,3-Difluoro > monofluoro > non-fluorinated (10-fold higher potency) .
-
Methylene Chain Length: n=1 (methyl) optimal for steric fit.
Future Research Directions
-
Metabolic Profiling: Cytochrome P450 inhibition assays to assess drug-drug interaction potential.
-
Formulation Studies: Nanoemulsion delivery systems to enhance aqueous solubility.
-
Target Expansion: Screening against non-kinase targets like GPCRs or ion channels.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume